丁基氯二羟基锡

描述

Synthesis Analysis

The synthesis of related stannane compounds involves exchange reactions and the manipulation of organic tin precursors. For example, bis(tert-butyl)(2-thioxo-1,3-dithiole-4,5-dithiolato)stannane and its oxo counterpart were synthesized through exchange reactions involving But2SnCl2 and metal dithiolene complexes, demonstrating the versatility of tin in forming organometallic frameworks with potential relevance to the synthesis of "Stannane, butylchlorodihydroxy-" (Comerlato et al., 2008).

Molecular Structure Analysis

X-ray crystallography reveals that such stannane compounds can exhibit complex aggregated structures, including polymers and cyclic tetramers, driven by intermolecular Sn–S or Sn–O interactions. This highlights the structural diversity achievable with tin-based compounds, suggesting a wide range of molecular geometries for "Stannane, butylchlorodihydroxy-" derivatives (Comerlato et al., 2008).

Chemical Reactions and Properties

Stannane compounds participate in a variety of chemical reactions, including carboxylations and Barbier-type reactions, which are essential for the synthesis of complex organic molecules. For instance, α-amido and α-acetoxy stannanes react with carbon dioxide to produce arylglycine and mandelic acid derivatives, demonstrating the utility of stannane derivatives in carbon-carbon bond-forming reactions (Mita et al., 2012).

Physical Properties Analysis

The physical properties of stannane compounds, such as solubility, melting points, and stability, can vary widely depending on their molecular structure. For example, trichloro[tris(3-tert-butyl-6-methoxyphenyl)methyl]stannane exhibits unique solubility and stability characteristics due to its heptacoordinate structure, illustrating the influence of molecular geometry on the physical properties of stannanes (Kobayashi et al., 2010).

Chemical Properties Analysis

The chemical properties of "Stannane, butylchlorodihydroxy-" and related compounds include reactivity towards nucleophiles, electrophiles, and various organic substrates. These reactions are often catalyzed by the stannane moiety, demonstrating the role of organotin compounds in organic synthesis as reagents or catalysts. For instance, the stereospecific synthesis of vicinal diols via stannous chloride-mediated reactions showcases the chemical versatility of stannane compounds (Yasuda et al., 2009).

科学研究应用

船舶防污

作为船舶防污涂料中的杀生物剂,丁基氯二羟基锡可防止藻类、藤壶和其他海洋生物在船舶和游艇上生长。这种应用对于通过减少阻力和燃料消耗来维持船舶效率至关重要 .

工业和汽车涂料

该化合物用于生产工业和汽车应用中的高性能涂料。它提供优异的附着力、耐腐蚀性,并且可以用于各种配方,包括环氧树脂、聚氨酯和丙烯酸涂料 .

酯化催化剂

丁基氯二羟基锡在200-230°C的温度下充当酯化催化剂。它是非酸性的,在加热与醇或羧酸混合后溶解,使其适用于合成用于粉末涂料的饱和聚酯树脂 .

缩聚和酯交换反应

该化合物用于缩聚和酯交换反应以生产酯和抗氧化剂。这些反应对于生产用于汽车和建筑行业的PBT工程树脂至关重要 .

不饱和聚酯树脂的合成

丁基氯二羟基锡在合成用于凝胶涂层、片材模塑和铸模应用中的不饱和聚酯树脂中起着重要作用。这些树脂对于在各种产品中创造耐用且高质量的饰面至关重要 .

杀生物剂应用

由于其对多种微生物的有效性,丁基氯二羟基锡也被用作农业和工业环境中的杀生物剂和杀菌剂。它的稳定性和抗水解性使其成为在恶劣环境中长期应用的理想选择 .

安全和环境注意事项

虽然丁基氯二羟基锡有很多应用,但重要的是要注意其潜在的安全危害。它对水生生物可能有毒,并具有内分泌干扰作用。因此,它的使用受到监管,必须严格遵守安全指南以保护人类健康和环境 .

安全和危害

未来方向

In the field of extreme ultraviolet (EUV) lithography, tin droplets evaporate and subsequently coat various surfaces including the collector mirrors . To clean off the tin, a hydrogen plasma is often used, but as a result, an unstable by-product, stannane (SnH4) is formed . The detailed characterization of stannane should help correctly identify it in EUV lithographic processes and develop approaches in the future to mitigate its decomposition and redeposition on the collector mirrors or vacuum chamber walls .

作用机制

Target of Action

Butylchlorodihydroxytin, also known as Butylchlorotin dihydroxide or Stannane, butylchlorodihydroxy-, is a versatile organotin compound with several applications in various industries . It is primarily used as a biocide and fungicide due to its high efficacy against a wide range of microorganisms . It also serves as an important Tin-based catalyst to synthesize polymers and organotin substituted products .

Mode of Action

Butylchlorodihydroxytin interacts with its targets (microorganisms and polymers) in a way that it exhibits high stability and resistance to hydrolysis . This makes it an ideal choice for long-term use in harsh environments. It is also highly soluble in organic solvents, which enhances its effectiveness in various applications .

Biochemical Pathways

It is known that the compound can interfere with the hormonal balance of living organisms, indicating that it may have endocrine-disrupting properties . More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

It is known that the compound is a colorless to yellowish liquid, with a density of 151 g/cm³ and a boiling point of 240°C . It is also highly soluble in organic solvents , which may enhance its bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Butylchlorodihydroxytin.

Result of Action

The primary result of Butylchlorodihydroxytin’s action is its biocidal and fungicidal effects, which make it effective against a wide range of microorganisms . It also serves as a catalyst in the synthesis of polymers and organotin substituted products .

Action Environment

Butylchlorodihydroxytin exhibits high stability and resistance to hydrolysis, making it suitable for long-term use in harsh environments . Its solubility in organic solvents enhances its effectiveness in various applications . Its use is regulated by various environmental agencies around the world due to its potential toxicity and endocrine-disrupting properties .

属性

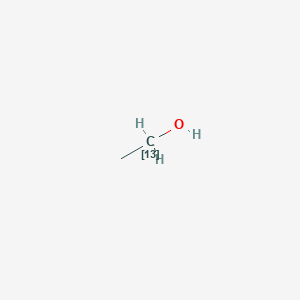

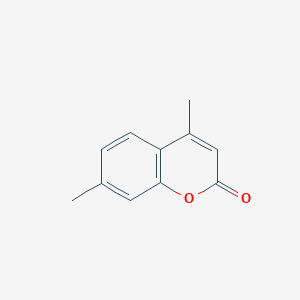

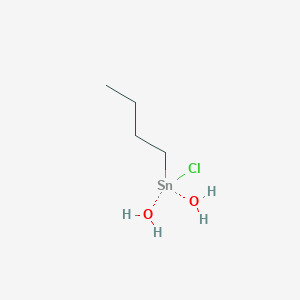

IUPAC Name |

butyl(chloro)tin;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.ClH.2H2O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;1H;2*1H2;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFUVTMPYOLBDB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

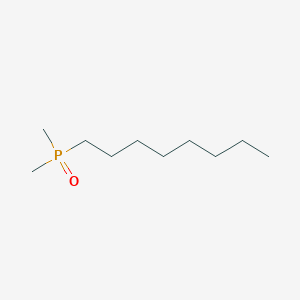

Canonical SMILES |

CCCC[Sn]Cl.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClO2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044797 | |

| Record name | Butyl(chloro)stannanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13355-96-9 | |

| Record name | Butylchlorotin dihydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013355969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, butylchlorodihydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=323990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, butylchlorodihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl(chloro)stannanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylchlorodihydroxystannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLCHLOROTIN DIHYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWL74QMO8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Butylchlorotin dihydroxide compare to p-toluene sulfonic acid (p-TSA) as a catalyst in the polyesterification of adipic acid (AA) with diethylene glycol (DEG)?

A: Both Butylchlorotin dihydroxide and p-TSA can catalyze the polyesterification of AA and DEG, but they exhibit different activities and reaction kinetics. Research shows that Butylchlorotin dihydroxide demonstrates superior catalytic activity compared to p-TSA in this specific reaction [, ]. The reaction rate with p-TSA shows a second-order dependency on AA concentration, while Butylchlorotin dihydroxide catalysis exhibits a first-order dependency [, ]. Additionally, the addition of Cloisite 30B, an organo nanoclay, significantly reduces the activity of p-TSA, while Butylchlorotin dihydroxide maintains its activity regardless of the presence of Cloisite 30B [, ]. This suggests that Butylchlorotin dihydroxide is a more robust and efficient catalyst for this particular polyesterification reaction.

Q2: What is the impact of adding Cloisite 30B on the activation energy of the polyesterification reaction catalyzed by Butylchlorotin dihydroxide?

A: Interestingly, the addition of 5 wt% Cloisite 30B to the reaction mixture slightly decreases the activation energy when Butylchlorotin dihydroxide is used as the catalyst. The activation energy drops from 63.8 kJ/mol without Cloisite 30B to 61.8 kJ/mol with the nanoclay [, ]. This suggests that while Cloisite 30B doesn't significantly impact the catalyst's activity, it might subtly alter the reaction pathway, leading to a slightly lower energy barrier for the polyesterification process.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。